(1R,9aR)-1-[[(5-ethylpyridin-2-yl)methyl-methylamino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol
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Overview
Description
(1R,9aR)-1-[[(5-ethylpyridin-2-yl)methyl-methylamino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol is a complex organic compound with a unique structure that combines elements of pyridine and quinolizine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,9aR)-1-[[(5-ethylpyridin-2-yl)methyl-methylamino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol typically involves multiple steps, starting with the preparation of the pyridine and quinolizine precursors. The reaction conditions are often mild, with high yields and product purity being crucial factors .
Industrial Production Methods
For industrial production, the synthesis process is optimized to ensure scalability and cost-effectiveness. This involves the use of efficient catalysts and reaction conditions that can be easily controlled and replicated on a large scale .
Chemical Reactions Analysis
Types of Reactions
(1R,9aR)-1-[[(5-ethylpyridin-2-yl)methyl-methylamino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are typically controlled to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
(1R,9aR)-1-[[(5-ethylpyridin-2-yl)methyl-methylamino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of (1R,9aR)-1-[[(5-ethylpyridin-2-yl)methyl-methylamino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1R,9aR)-1-[[(5-ethylpyridin-2-yl)methyl-methylamino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol include:
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural elements.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with potential antimicrobial activity.
Uniqueness
What sets this compound apart is its unique combination of pyridine and quinolizine structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(1R,9aR)-1-[[(5-ethylpyridin-2-yl)methyl-methylamino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-3-16-8-9-17(20-13-16)14-21(2)15-19(23)10-6-12-22-11-5-4-7-18(19)22/h8-9,13,18,23H,3-7,10-12,14-15H2,1-2H3/t18-,19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBYQJJFMYTEOI-RTBURBONSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CN(C)CC2(CCCN3C2CCCC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN=C(C=C1)CN(C)C[C@@]2(CCCN3[C@@H]2CCCC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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